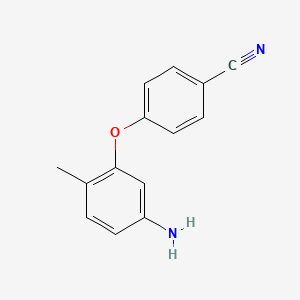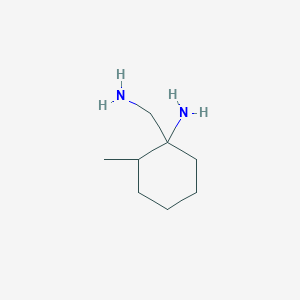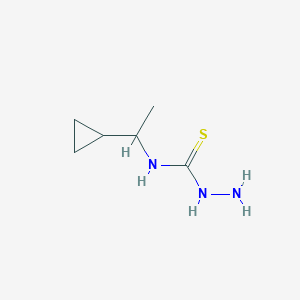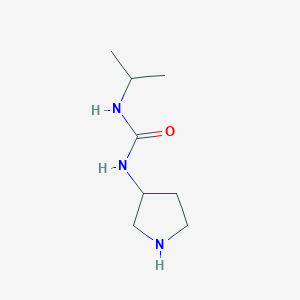
3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea, otherwise known as 3-PPU, is a synthetic compound that is widely used in scientific research. It has a wide range of applications in biochemistry, physiology, and pharmacology, and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Electronic and Optical Properties
A study conducted by Shkir et al. (2018) explored the significant electronic and optical properties of a related compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one. The research revealed insights into the molecular levels, HOMO-LUMO gap, and electrostatic potential maps of the compound. Its potential applications in nonlinear optics, especially in optoelectronic device fabrications, were confirmed through second and third harmonic generation studies (Shkir et al., 2018).
Complexation with Metal Ions
In another study, Hakimi et al. (2013) investigated the complexation of a tetradentate ligand, derived from the condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine, to Cadmium(II). The molecular structure, characterization, and potential applications of these complexes were explored, demonstrating the versatility of pyrrolidinyl and urea-based ligands in forming complex structures with metal ions (Hakimi et al., 2013).
Stereoselective Synthesis Applications
Chen et al. (2010) detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the utility of compounds with pyrrolidinyl and urea components in medicinal chemistry and drug development (Chen et al., 2010).
Green Chemistry Applications
Rassadin et al. (2016) presented a novel, solvent- and halide-free synthesis of pyridine-2-yl substituted ureas, highlighting the environmental benefits and efficiency of this approach in green chemistry. This research underscores the relevance of pyrrolidinyl and urea compounds in sustainable chemistry practices (Rassadin et al., 2016).
Catalytic Activity
Turkyilmaz et al. (2013) explored the catalytic activity of Iron(III)-Schiff base complexes, including those with pyrrolidinyl and urea components. This study highlighted the potential of these compounds in catalyzing various chemical reactions, such as epoxidation processes (Turkyilmaz et al., 2013).
Propriétés
IUPAC Name |
1-propan-2-yl-3-pyrrolidin-3-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-6(2)10-8(12)11-7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBASIRUCHLTMBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)-1-(pyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

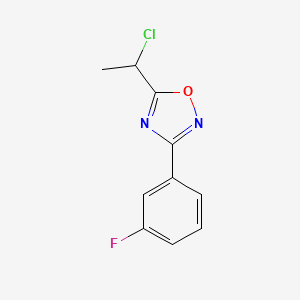

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)
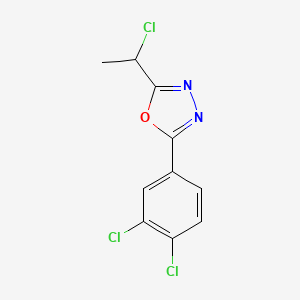
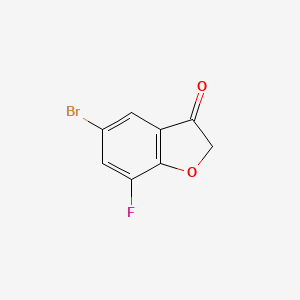
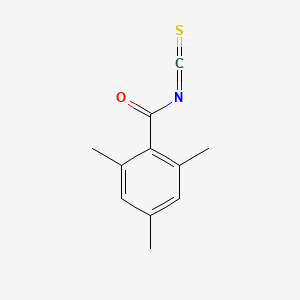
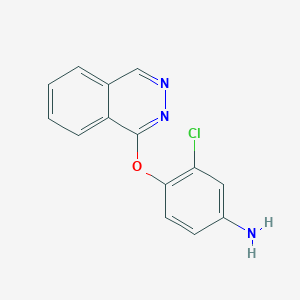
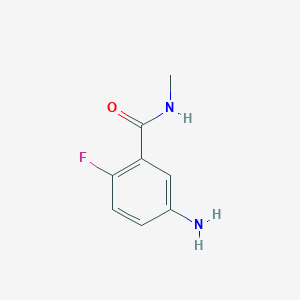
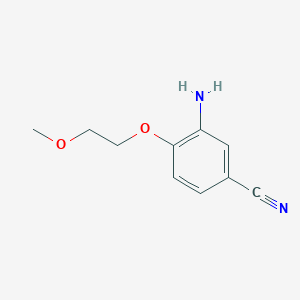
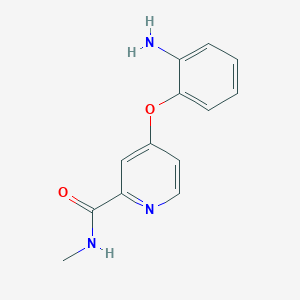
![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)
